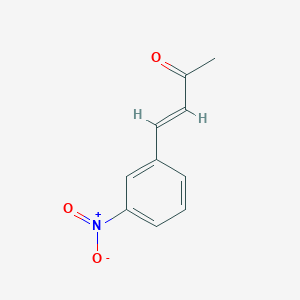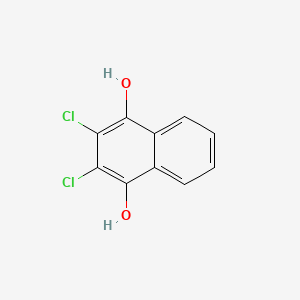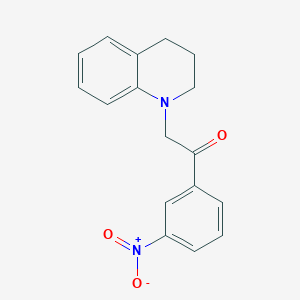
Silanamine, 1,1,1-trimethyl-N-sulfinyl-
Übersicht
Beschreibung
Silanamine, 1,1,1-trimethyl-N-sulfinyl-: is an organosilicon compound with the molecular formula C3H9NOSSi. It is known for its unique structural properties, which include a silicon-nitrogen bond and a sulfinyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylamine with sulfur dioxide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-trimethyl-N-sulfinyl- often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The silicon-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted silanamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its reactivity makes it valuable in creating complex molecular structures .
Biology and Medicine: Its ability to form stable bonds with various biomolecules makes it a candidate for medicinal chemistry .
Industry: Industrially, Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used in the production of silicone-based materials, adhesives, and coatings. Its unique properties enhance the performance and durability of these products .
Wirkmechanismus
The mechanism by which Silanamine, 1,1,1-trimethyl-N-sulfinyl- exerts its effects involves the interaction of its silicon-nitrogen bond and sulfinyl group with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate chemical transformations. The pathways involved often include nucleophilic substitution and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: This compound has a similar structure but with a trimethylsilyl group instead of a sulfinyl group.
Silanamine, 1,1,1-trimethyl-N-phenethyl-N-(trimethylsilyl)-: This variant includes a phenethyl group, which alters its reactivity and applications.
Uniqueness: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is unique due to its sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
trimethyl-(sulfinylamino)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOSSi/c1-7(2,3)4-6-5/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMSRGPUQNDFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498188 | |
| Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-26-1 | |
| Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)
